![molecular formula C8H8N2O4 B2692722 Methyl 6-methyl-5-nitropicolinate CAS No. 64215-12-9](/img/structure/B2692722.png)
Methyl 6-methyl-5-nitropicolinate
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Description
“Methyl 6-methyl-5-nitropicolinate” is a chemical compound that is often used in scientific research . It is a solid substance and is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of “this compound” can be achieved from Methanol and 2-Methyl-3-nitropyridine-6-carboxylic acid . Chemicalbook provides three synthetic routes for this compound .Molecular Structure Analysis
The molecular formula of “this compound” is C8H8N2O4 . The molecular weight is 196.16 .Chemical Reactions Analysis
“this compound” is used in various chemical reactions. For instance, it is used as an energy transfer agent, facilitating the ionization of biomolecules for their detection by the mass spectrometer.Physical And Chemical Properties Analysis
“this compound” is a solid substance . The boiling point and melting point are not specified in the available resources .Scientific Research Applications
Antimicrobial Properties
Methyl 6-methyl-5-nitropicolinate and its derivatives show promise in antimicrobial research. For instance, 5-nitro-1,10-phenanthroline (5NP), a related compound, has been identified as effective against Mycobacterium tuberculosis. This substance exerts its antimicrobial effect through dual mechanisms: direct action on the bacteria and modulation of host macrophages to enhance pathogen clearance. This dual action makes it a potential candidate for developing new antimicrobial therapies (Kidwai et al., 2017).
Catalytic Applications
The compound and its analogs are used in the synthesis of complex chemical structures, which have catalytic applications. For example, 5-nitro-1,3-bis(4',4'-dimethyl-2'-oxazolinyl)benzene, a similar compound, was used to synthesize platinum and palladium complexes, showcasing its role in the development of catalysts for carbon-carbon bond formation (Fossey & Richards, 2004).
Reductive Activation in Prodrugs
Derivatives of this compound are being investigated for their potential as prodrugs that can be activated through bioreductive mechanisms. This property is significant for the development of targeted cancer therapies. For example, a study on the synthesis of 2-aryl-6-methyl-5-nitroquinoline derivatives as potential prodrug systems found that these compounds could be activated in hypoxic conditions, which are common in tumor microenvironments (Couch et al., 2008).
Chemical Exchange Saturation Transfer (CEST) in MRI
Nitro-picoline derivatives have been explored in the field of Magnetic Resonance Imaging (MRI) for their potential as contrast agents. Specifically, complexes formed with these derivatives can be used to develop new types of MRI agents, such as Nickel(II)-based CEST agents. This research paves the way for more effective imaging techniques in medical diagnostics (Caneda-Martínez et al., 2017).
Corrosion Inhibition
Compounds like this compound have been synthesized and evaluated for their role as corrosion inhibitors. These inhibitors are particularly useful in protecting metals like steel in aggressive environments, showcasing the compound's application in industrial chemistry (Rbaa et al., 2019).
properties
IUPAC Name |
methyl 6-methyl-5-nitropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-7(10(12)13)4-3-6(9-5)8(11)14-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFJYSZUOGPXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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